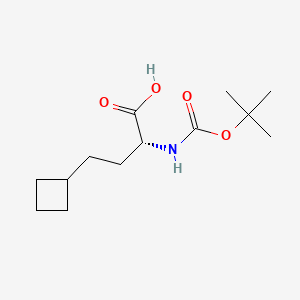
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-protected amino acids, including this compound, involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various functionalized derivatives depending on the specific substitution reactions performed .
Wissenschaftliche Forschungsanwendungen
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid involves the protection of the amine group, which prevents it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(tert-Butoxycarbonyl)amino-5-hexenoic acid: Similar in structure but with a different side chain.
2-(tert-Butoxycarbonylamino)phenylboronic acid: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is unique due to its cyclobutyl side chain, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of specific peptides and other complex molecules where such properties are desirable .
Eigenschaften
IUPAC Name |
(2R)-4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAYPVLVXQJGB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
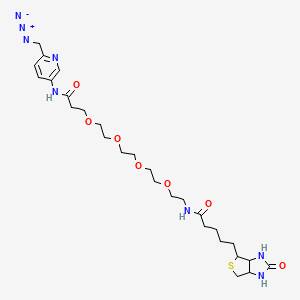
![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)
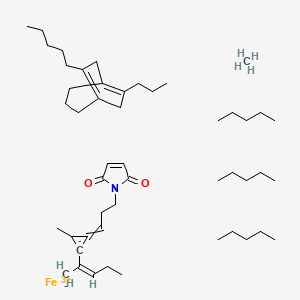
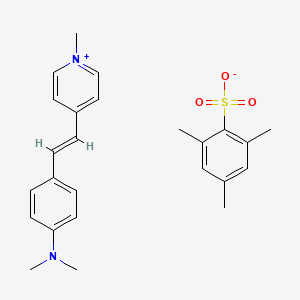
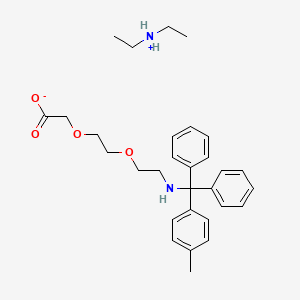
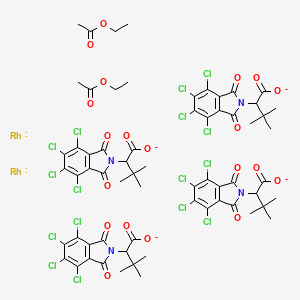
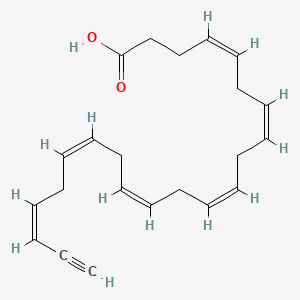
![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine](/img/structure/B6288794.png)
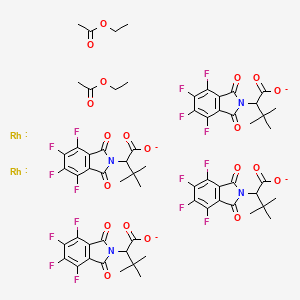
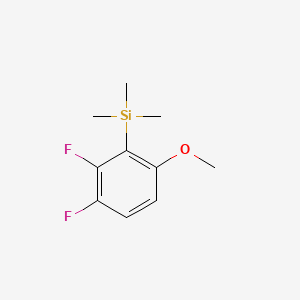
![{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride](/img/structure/B6288812.png)
